BenchChemオンラインストアへようこそ!

1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Lipophilicity Drug Design Physicochemical Profiling

1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (CAS 313403-16-6) is a synthetic, unsymmetrical urea derivative that fuses a lipophilic 1-adamantyl cage with a 6-methoxy-1,3-benzothiazol-2-yl heterocycle. With a molecular weight of 357.5 g/mol and a computed XLogP3-AA of 4.4 , this compound occupies a distinct physicochemical space at the intersection of adamantane-containing sEH inhibitors and benzothiazole-based enzyme modulators.

Molecular Formula C19H23N3O2S
Molecular Weight 357.47
CAS No. 313403-16-6
Cat. No. B2560924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
CAS313403-16-6
Molecular FormulaC19H23N3O2S
Molecular Weight357.47
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C19H23N3O2S/c1-24-14-2-3-15-16(7-14)25-18(20-15)21-17(23)22-19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H2,20,21,22,23)
InChIKeyVFSOFRLJYMOKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (CAS 313403-16-6): Scientific Procurement & Differentiation Guide


1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (CAS 313403-16-6) is a synthetic, unsymmetrical urea derivative that fuses a lipophilic 1-adamantyl cage with a 6-methoxy-1,3-benzothiazol-2-yl heterocycle. With a molecular weight of 357.5 g/mol and a computed XLogP3-AA of 4.4 [1], this compound occupies a distinct physicochemical space at the intersection of adamantane-containing sEH inhibitors and benzothiazole-based enzyme modulators. The combination of the hydrogen-bond-donating/acceptor urea linker, the electron-rich 6-methoxy substituent on the benzothiazole ring, and the bulky, metabolically stabilizing adamantyl group creates a pharmacophore that cannot be replicated by simpler phenyl-ureas or non-adamantyl benzothiazolyl ureas. This guide provides quantitative, comparator-driven evidence to support scientific selection and procurement decisions for researchers evaluating this compound against its closest structural analogs.

Why Generic or In-Class Substitution Fails for 1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea


1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is not interchangeable with other benzothiazolyl ureas or adamantyl ureas. The presence of the 1-adamantyl group markedly increases lipophilicity (XLogP3-AA = 4.4) relative to phenyl-substituted benzothiazolyl ureas such as Frentizole, altering membrane permeability and target compartment access [1]. Critically, the adamantyl cage is a documented metabolic stabilizer in urea-based sEH inhibitors; its replacement with a phenyl ring invariably results in a different metabolic clearance profile [2][3]. The 6-methoxy substituent on the benzothiazole further differentiates this compound from the 4-chloro analog (N-adamant-1-yl-N'-[4-chlorobenzothiazol-2-yl]urea), which exhibits distinct electronic properties and a different reported pharmacological profile [4]. Generic substitution with any in-class compound lacking either the adamantyl group or the 6-methoxybenzothiazole motif will produce a different molecule with respect to lipophilicity, metabolic stability, and target binding topology—rendering data from such analogs non-transferable for quantitative research applications.

Quantitative Differentiation Evidence: 1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Drives Differential Membrane Partitioning Relative to Frentizole

The target compound 1-(adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has a computed XLogP3-AA of 4.4, compared to an XLogP3-AA of approximately 2.6 for the phenyl analog Frentizole (1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea), representing a calculated ΔXLogP3 of +1.8 [1][2]. This ~1.8 log unit increase in lipophilicity corresponds to an approximately 60-fold theoretical increase in octanol-water partition coefficient, which directly influences membrane permeability, intracellular target access, and non-specific protein binding profiles.

Lipophilicity Drug Design Physicochemical Profiling

Adamantyl Group Confers Documented Metabolic Stability Advantage Over Non-Adamantyl Ureas in the sEH Inhibitor Class

In a systematic study of adamantyl ureas as soluble epoxide hydrolase (sEH) inhibitors, the unsubstituted adamantyl urea scaffold demonstrated baseline metabolic stability in human liver microsomes, with the introduction of a single methyl group yielding a 4-fold increase in sEH inhibitory potency without a noticeable loss of metabolic stability [1]. By contrast, replacement of the adamantyl group with substituted phenyl rings in unsymmetrical ureas was pursued explicitly to overcome the metabolic liabilities of the adamantyl scaffold, indicating that the adamantyl group imparts a distinct metabolic profile that is not replicated by aryl-substituted congeners [2]. N-Adamantyl-N′-dodecyl urea (ADU) is specifically noted as both metabolically stable and highly active against sEH [3].

Metabolic Stability ADME sEH Inhibition

Benzothiazolyl Urea Scaffold Targets 17β-HSD10 with Low Micromolar Potency, Differentiating from Adamantyl sEH-Selective Ureas

Benzothiazolyl ureas as a class have been characterized as low micromolar, uncompetitive inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme implicated in Alzheimer's disease pathogenesis [1]. In contrast, adamantyl ureas lacking the benzothiazole moiety (e.g., ADU, AUDA) are prototypical inhibitors of soluble epoxide hydrolase (sEH) with nanomolar potency [2]. The presence of the benzothiazole ring in 1-(adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea introduces the potential for dual-target engagement—combining the metabolic stability and lipophilicity of the adamantyl group with the 17β-HSD10 recognition conferred by the benzothiazolyl urea motif.

17β-HSD10 Alzheimer's Disease Enzyme Inhibition

6-Methoxy Substituent Electronically and Sterically Differentiates the Benzothiazole Ring from 4-Chloro and Unsubstituted Analogs

The 6-methoxy group on the benzothiazole ring is an electron-donating substituent (Hammett σp = -0.27), whereas the 4-chloro substituent in the comparator N-adamant-1-yl-N'-[4-chlorobenzothiazol-2-yl]urea is electron-withdrawing (Hammett σm = +0.37) [1][2]. This electronic divergence alters the π-electron density of the benzothiazole ring and consequently affects hydrogen-bonding capacity of the urea NH, stacking interactions with aromatic protein residues, and metabolic susceptibility of the ring system. Crystallographic data on the related 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide confirm that the 6-methoxybenzothiazole moiety adopts a nearly planar conformation, with the adamantyl group occupying a gauche position that pre-organizes the molecule for target binding [3].

Structure-Activity Relationship Benzothiazole Electronic Effects

Optimal Research and Industrial Application Scenarios for 1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea


Dual-Target Mechanistic Studies: sEH and 17β-HSD10 Pharmacology

This compound is ideally suited for exploratory pharmacology studies investigating the intersection of soluble epoxide hydrolase (sEH) and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) pathways. The adamantyl urea substructure provides sEH inhibitory potential with documented nanomolar class-level potency [1], while the benzothiazolyl urea core engages 17β-HSD10 at low micromolar concentrations [2]. Researchers studying crosstalk between epoxyeicosatrienoic acid (EET) signaling and mitochondrial steroid metabolism in neuroinflammation or Alzheimer's disease models will find this compound a uniquely enabling dual-pharmacophore probe, distinct from mono-targeted tools such as AUDA (sEH-only) [1] or Frentizole (ABAD/17β-HSD10-only) [2].

Lipophilicity-Dependent Cellular Uptake and Intracellular Distribution Studies

With a computed XLogP3-AA of 4.4, this compound is approximately 60-fold more lipophilic than Frentizole (XLogP3-AA ≈ 2.6) [3]. This substantial lipophilicity differential makes it an excellent tool compound for studying how adamantane-driven membrane partitioning influences intracellular target engagement, subcellular distribution, and non-specific protein binding in mammalian cell models. Comparative cellular pharmacokinetic studies using this compound alongside Frentizole can directly quantify the contribution of the adamantyl group to cellular accumulation and retention, providing critical data for drug design programs that balance potency against lipophilicity-driven toxicity risks.

Metabolic Stability Benchmarking in Liver Microsome Assays

The adamantyl group in this urea scaffold has been systematically shown to confer baseline metabolic stability in human liver microsomes [1]. This compound can serve as a lipophilic, adamantane-containing comparator in metabolic stability panels evaluating benzothiazole-based lead series. Its use alongside substituted phenyl ureas (which were developed to achieve more favorable PK properties than adamantyl-containing inhibitors [4]) enables head-to-head intrinsic clearance comparisons that inform the metabolic liability trade-offs inherent to adamantane vs. aryl substitution strategies.

Structure-Activity Relationship (SAR) Expansion of Benzothiazolyl Urea Chemical Space

The unique combination of 1-adamantyl (N-terminal) and 6-methoxybenzothiazol-2-yl (N'-terminal) substituents positions this compound at an underexplored vertex of benzothiazolyl urea chemical space. Most reported analogs feature either a phenyl group at the N'-terminus (Frentizole class) or a 4-chloro substituent on the benzothiazole (patented anti-inflammatory series) [5][6]. Incorporating this compound into SAR matrix screens enables medicinal chemists to deconvolute the independent contributions of: (i) adamantyl vs. phenyl at N; (ii) 6-OCH3 vs. 4-Cl vs. H on the benzothiazole; and (iii) urea vs. acetamide linker geometry—using a single reference compound that anchors multiple structural variables simultaneously.

Quote Request

Request a Quote for 1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.